(2-Fluoro-6-methoxypyridin-4-yl)methanol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H8FNO2 |
|---|---|
Molecular Weight |
157.14 g/mol |
IUPAC Name |
(2-fluoro-6-methoxypyridin-4-yl)methanol |
InChI |
InChI=1S/C7H8FNO2/c1-11-7-3-5(4-10)2-6(8)9-7/h2-3,10H,4H2,1H3 |
InChI Key |
BSTWDJRPFHJZRL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=CC(=C1)CO)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Fluoro 6 Methoxypyridin 4 Yl Methanol
Strategic Retrosynthetic Analysis of (2-Fluoro-6-methoxypyridin-4-yl)methanol
A strategic retrosynthetic analysis of this compound suggests several potential pathways for its synthesis. The primary disconnection involves the functional group interconversion (FGI) of the hydroxymethyl group at the C4 position, leading back to a key intermediate such as a 4-formyl, 4-carboxy, or 4-halo substituted pyridine (B92270).
Convergent and Divergent Synthetic Routes to this compound
Building upon the retrosynthetic analysis, both convergent and divergent synthetic routes can be devised. A common and practical approach involves the elaboration of a pre-existing pyridine core.
Elaboration of the Pyridine Core Framework
The synthesis can commence from a commercially available and inexpensive starting material such as 2,6-dichloropyridine. This symmetric precursor allows for controlled, stepwise functionalization. The high reactivity of the chloro groups towards nucleophilic substitution makes it an ideal starting point for introducing the desired functionalities at the C2 and C6 positions.
Controlled Introduction of Fluoro and Methoxy (B1213986) Functionalities
The introduction of the fluoro and methoxy groups at the C2 and C6 positions of the pyridine ring can be achieved through sequential nucleophilic aromatic substitution (SNAr) reactions on a 2,6-dihalopyridine precursor. The order of these substitutions is critical to the success of the synthesis.
One potential pathway involves the initial reaction of 2,6-dichloropyridine with a source of fluoride (B91410), such as potassium fluoride, often in the presence of a phase-transfer catalyst in a high-boiling polar aprotic solvent. This would yield 2-chloro-6-fluoropyridine. The subsequent reaction with sodium methoxide (B1231860) would then displace the remaining chlorine atom to furnish the key intermediate, 2-fluoro-6-methoxypyridine. The higher electronegativity of fluorine makes the adjacent carbon more electrophilic, but the better leaving group ability of chloride under many conditions allows for a degree of selectivity. Alternatively, starting with 2,6-dichloropyridine, the first substitution with sodium methoxide would yield 2-chloro-6-methoxypyridine, followed by a fluorination reaction. The choice of route may depend on the specific reaction conditions and the desired selectivity.
| Step | Reactant | Reagent | Product | Typical Conditions |
| 1 | 2,6-Dichloropyridine | Sodium Methoxide (NaOMe) | 2-Chloro-6-methoxypyridine | Methanol (B129727) (solvent), reflux |
| 2 | 2-Chloro-6-methoxypyridine | Potassium Fluoride (KF) | 2-Fluoro-6-methoxypyridine | Polar aprotic solvent (e.g., DMSO, Sulfolane), high temperature |
Regioselective Functionalization at the 4-Position with Methanol Group
With the 2-fluoro-6-methoxypyridine intermediate in hand, the next critical step is the regioselective introduction of the methanol group at the C4 position. A powerful strategy for this transformation is directed ortho-metalation (DoM). The methoxy group at the C6 position can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C5 position. However, to achieve functionalization at the C4 position, a halogen-metal exchange or a more elaborate DoM strategy is often required.
A more direct approach involves the deprotonation of the C4 position of 2-fluoro-6-methoxypyridine. While the C3 position is activated by both the fluorine and the ring nitrogen, careful selection of the lithiating agent and reaction conditions can favor deprotonation at C4. The use of a hindered lithium amide base like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) at low temperatures can facilitate this regioselectivity.
Once the 4-lithiated pyridine species is generated, it can be trapped with a suitable electrophile. For the synthesis of the target methanol, a formyl group equivalent is ideal. Quenching the lithiated intermediate with N,N-dimethylformamide (DMF) introduces a formyl group at the C4 position, yielding 2-fluoro-6-methoxy-4-pyridinecarboxaldehyde.
The final step is the reduction of the aldehyde to the primary alcohol. This can be readily accomplished using a variety of mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent, to afford the desired this compound.
| Step | Reactant | Reagent(s) | Product |
| 1 | 2-Fluoro-6-methoxypyridine | 1. LiTMP, THF, -78 °C; 2. DMF | 2-Fluoro-6-methoxy-4-pyridinecarboxaldehyde |
| 2 | 2-Fluoro-6-methoxy-4-pyridinecarboxaldehyde | NaBH₄, Methanol | This compound |
Novel Catalytic Approaches in the Synthesis of this compound
While the elaboration of a pre-formed pyridine ring is a robust strategy, novel catalytic methods offer more convergent and atom-economical approaches to construct the core framework from simpler, acyclic precursors.
Metal-Catalyzed Transformations for Pyridine Annulation
Transition-metal-catalyzed annulation reactions provide a powerful means to construct substituted pyridines in a single step from readily available starting materials. One of the most prominent methods is the [2+2+2] cycloaddition reaction. This reaction involves the cyclotrimerization of two alkyne molecules and a nitrile. For the synthesis of a 2,4,6-trisubstituted pyridine, this would involve the reaction of a suitably substituted nitrile with two different alkyne coupling partners.
While theoretically elegant, achieving the specific substitution pattern of this compound via a [2+2+2] cycloaddition would require highly specialized and functionalized alkyne and nitrile precursors, which may be synthetically challenging to prepare. However, the continuous development of new catalysts and reaction conditions for pyridine synthesis holds promise for future, more direct routes to such complex heterocyclic structures.
| Catalyst Type | Reaction | Precursors | Potential Advantages |
| Cobalt, Rhodium, Iridium | [2+2+2] Cycloaddition | Alkynes, Nitriles | High convergency, atom economy |
| Ruthenium(II) | Alkyne Cyclization | Alkynes, Ammonia source | Access to diverse substitution patterns |
| Iron | Ketoxime Cyclization | Ketoxime acetates, Aldehydes | Use of inexpensive and abundant metal |
These catalytic methods represent the forefront of pyridine synthesis and offer significant advantages in terms of efficiency and convergency over more traditional linear syntheses.
Organocatalytic Strategies for Asymmetric Synthesis
While specific literature on the organocatalytic asymmetric synthesis of this compound is not extensively documented, the principles of asymmetric organocatalysis can be applied to the enantioselective reduction of a suitable prochiral precursor, such as 2-fluoro-6-methoxyisonicotinaldehyde. Organocatalytic transfer hydrogenation, employing chiral Brønsted acids or other organocatalysts in conjunction with a hydrogen source like Hantzsch esters, presents a plausible and attractive strategy. semanticscholar.orgnih.gov
The activation of the pyridine nitrogen by a chiral Brønsted acid can facilitate the enantioselective transfer of a hydride to the carbonyl group of the aldehyde. The choice of catalyst, solvent, and reaction conditions would be crucial in achieving high enantioselectivity. Cinchona alkaloid-derived catalysts, for instance, have demonstrated success in the asymmetric synthesis of other chiral 1,4-dihydropyridine derivatives and could be adapted for this purpose. nih.gov
Table 1: Plausible Organocatalytic Approaches for Asymmetric Synthesis
| Precursor | Catalyst Type | Potential Hydrogen Source | Expected Outcome |
|---|---|---|---|
| 2-Fluoro-6-methoxyisonicotinaldehyde | Chiral Phosphoric Acid | Hantzsch Ester | Enantiomerically enriched this compound |
| 2-Fluoro-6-methoxyisonicotinaldehyde | Cinchona Alkaloid Derivative | Trichlorosilane | Enantiomerically enriched this compound |
Chemo-, Regio-, and Stereoselective Control in this compound Synthesis
Achieving chemo-, regio-, and stereoselective control is paramount in the synthesis of polysubstituted pyridines like this compound. The inherent reactivity of the pyridine ring, influenced by the electron-withdrawing fluorine and electron-donating methoxy groups, dictates the strategy for selective functionalization.
Chemoselectivity: The synthesis often involves the reduction of a carboxylic acid, ester, or aldehyde at the C4 position. The choice of reducing agent is critical to avoid the reduction of the pyridine ring or cleavage of the methoxy group. For instance, the selective reduction of an ester in the presence of other functional groups can be achieved using mild reducing agents like lithium borohydride. harvard.edu More powerful reagents like lithium aluminum hydride would likely lead to over-reduction. harvard.edu
Regioselectivity: The introduction of the hydroxymethyl group specifically at the C4 position is a key challenge. A common strategy involves the functionalization of a pre-substituted pyridine ring. For example, starting from 2-fluoro-6-methoxypyridine, a formyl or carboxyl group can be introduced at the C4 position through metalation followed by quenching with an appropriate electrophile. The use of directing groups or specific reaction conditions can ensure high regioselectivity. nih.govrsc.orgnih.gov The C4-functionalization of pyridine N-oxides has also emerged as a powerful method for achieving regioselectivity. cell.com
Stereoselectivity: As discussed in the context of asymmetric synthesis, achieving stereocontrol to produce a single enantiomer of this compound, if chiral, would rely on the use of chiral catalysts or auxiliaries.
Sustainable and Green Chemistry Principles Applied to this compound Synthesis
The application of green chemistry principles to the synthesis of pharmaceutical intermediates is of growing importance. This involves designing processes that are more efficient, produce less waste, and utilize less hazardous materials.
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. For the synthesis of this compound, atom-economical approaches would favor addition and cyclization reactions over substitution and elimination reactions that generate stoichiometric byproducts.
For instance, a convergent synthesis where the pyridine ring is constructed from smaller, readily available fragments in a one-pot reaction would be highly atom-economical. nih.gov The use of catalytic methods, where a small amount of catalyst can facilitate a large number of transformations, is also a key principle of atom economy. acs.org
The choice of solvent is a critical factor in the environmental impact of a synthetic process. Traditional organic solvents are often volatile, flammable, and toxic. The exploration of greener alternatives is a key area of research. For pyridine derivative synthesis, the use of environmentally friendly solvents like water, ethanol, or solvent-free conditions, often in combination with microwave irradiation, has been reported to be effective. researchgate.netnih.govijarsct.co.in
Microwave-assisted synthesis can significantly reduce reaction times and energy consumption. nih.gov The use of milder reaction conditions, such as ambient temperature and pressure, also contributes to a more sustainable process.
Table 2: Green Chemistry Metrics for a Hypothetical Synthesis
| Green Metric | Traditional Synthesis | Green Synthesis |
|---|---|---|
| Solvent | Dichloromethane, Tetrahydrofuran | Ethanol, Water |
| Reaction Time | 24-48 hours | 1-2 hours (Microwave) |
| Atom Economy | Moderate | High (e.g., via one-pot reaction) |
| Waste Generation | Significant | Minimized |
Chemical Reactivity and Derivatization Strategies of 2 Fluoro 6 Methoxypyridin 4 Yl Methanol
Reactivity Profile of the Pyridine (B92270) Nucleus in (2-Fluoro-6-methoxypyridin-4-yl)methanol
The pyridine ring is an aromatic heterocycle characterized by an electron-deficient nature due to the electronegative nitrogen atom. This inherent electronic property makes the ring susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen. Conversely, the ring is generally resistant to electrophilic substitution. The substituents on the ring—fluoro, methoxy (B1213986), and hydroxymethyl—further modulate this reactivity.
Nucleophilic Aromatic Substitution Reactions at the Fluorine Site
The fluorine atom at the C-2 position of this compound is highly activated for nucleophilic aromatic substitution (SNA_r_). This heightened reactivity is due to the strong electron-withdrawing effect of both the adjacent ring nitrogen and the fluorine atom itself, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. youtube.comyoutube.com Fluorine is an excellent leaving group in many SNA_r_ reactions, often showing greater reactivity than other halogens. researchgate.netnih.gov
A variety of nucleophiles can be employed to displace the fluoride (B91410), providing a direct route to a diverse array of 2,6,4-trisubstituted pyridine derivatives. The reaction proceeds via an addition-elimination mechanism, where the nucleophile first attacks the carbon bearing the fluorine, breaking the aromaticity, followed by the expulsion of the fluoride ion to restore the aromatic system. youtube.com Milder reaction conditions are often sufficient for substitutions on 2-fluoropyridines compared to their chloro- or bromo-analogues. nih.gov
Common nucleophilic substitution reactions at the C-2 position include:
Amination: Reaction with primary or secondary amines, often under thermal conditions, yields the corresponding 2-aminopyridine (B139424) derivatives. youtube.com
Alkoxylation: Treatment with sodium alkoxides, such as sodium methoxide (B1231860) in methanol (B129727), results in the formation of 2,6-dimethoxypyridine (B38085) derivatives. youtube.comrsc.org
Thiolation: Reaction with thiolates (RS⁻) can be used to introduce sulfur-based functional groups.
Table 1: Representative Nucleophilic Aromatic Substitution (SNA_r_) Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | R₂NH (e.g., Diethylamine) | 2-(Dialkylamino)-6-methoxypyridin-4-yl)methanol |
| Alkoxide | NaOR (e.g., Sodium Methoxide) | (2,6-Dimethoxypyridin-4-yl)methanol |
| Thiolate | NaSR (e.g., Sodium Thiophenoxide) | (6-Methoxy-2-(phenylthio)pyridin-4-yl)methanol |
Electrophilic Aromatic Substitution Potentials
The pyridine ring is inherently electron-deficient and is therefore strongly deactivated towards electrophilic aromatic substitution (EAS). wikipedia.orguoanbar.edu.iq The reaction is further hindered because the ring nitrogen is readily protonated under the acidic conditions typically required for EAS, which dramatically increases the electron-withdrawing nature of the ring. wikipedia.orguonbi.ac.ke For these reasons, direct electrophilic substitution on pyridine is difficult and requires harsh conditions. uoanbar.edu.iqquora.com Friedel-Crafts alkylation and acylation reactions are generally not successful with pyridine substrates. uoanbar.edu.iq
In this compound, the potential for EAS is influenced by the directing effects of the existing substituents.
Methoxy group (-OCH₃) at C-6: This is a strong activating group that directs incoming electrophiles to the ortho (C-5) and para (C-3) positions.
Hydroxymethyl group (-CH₂OH) at C-4: This group is weakly deactivating and directs to the meta positions (C-3, C-5).
Transformations at the Methanol Functionality of this compound
The primary alcohol (methanol) moiety at the C-4 position is a versatile functional group that can undergo a wide range of transformations, including oxidation, reduction, esterification, and conversion to other functionalities for subsequent carbon-carbon bond formation. wikipedia.org
Oxidation and Reduction Methodologies for Hydroxyl Group Interconversions
The primary alcohol group can be selectively oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidant and reaction conditions.
Oxidation to Aldehyde: The use of mild oxidizing agents allows the oxidation to be stopped at the aldehyde stage, yielding 2-Fluoro-6-methoxypyridine-4-carbaldehyde . Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions employed in Swern or Dess-Martin periodinane oxidations.
Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, 2-Fluoro-6-methoxypyridine-4-carboxylic acid . libretexts.org Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate in acidic media are effective for this purpose. libretexts.org The reaction often requires heating under reflux to ensure complete conversion. libretexts.org
Conversely, the corresponding aldehyde and carboxylic acid can be reduced back to the primary alcohol.
Reduction of Aldehyde: The aldehyde can be readily reduced to the alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄). jackwestin.com
Reduction of Carboxylic Acid: The carboxylic acid requires a more powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), for conversion back to the alcohol.
Table 2: Oxidation and Reduction of the Methanol Moiety
| Starting Material | Transformation | Reagent Example | Product |
|---|---|---|---|
| This compound | Mild Oxidation | PCC, DMP | 2-Fluoro-6-methoxypyridine-4-carbaldehyde |
| This compound | Strong Oxidation | KMnO₄, H⁺/Cr₂O₇²⁻ | 2-Fluoro-6-methoxypyridine-4-carboxylic acid |
| 2-Fluoro-6-methoxypyridine-4-carbaldehyde | Reduction | NaBH₄ | This compound |
| 2-Fluoro-6-methoxypyridine-4-carboxylic acid | Reduction | LiAlH₄ | This compound |
Esterification and Etherification Reactions
As a primary alcohol, the hydroxyl group of this compound readily undergoes esterification and etherification.
Esterification: This reaction forms an ester by reacting the alcohol with a carboxylic acid or its derivative. The Fischer esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst. google.comkhanacademy.org A more common laboratory method involves reacting the alcohol with a more reactive acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acidic byproduct. derpharmachemica.com
Etherification: The formation of an ether can be achieved through methods like the Williamson ether synthesis. This process involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This potent nucleophile is then reacted with an alkyl halide (e.g., methyl iodide) to form the ether product via an S_N_2 reaction.
Table 3: Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification (Fischer) | R-COOH, H⁺ catalyst | Ester |
| Esterification | R-COCl, Base (e.g., Pyridine) | Ester |
| Etherification (Williamson) | 1. NaH; 2. R-X (Alkyl Halide) | Ether |
Formation of Carbon-Carbon Bonds via the Methanol Moiety
The hydroxyl group of the methanol moiety is a poor leaving group, making it unsuitable for direct participation in carbon-carbon bond-forming reactions with nucleophiles. Therefore, a two-step strategy is typically employed. First, the alcohol is converted into a derivative with a good leaving group, such as a halide or a sulfonate ester.
Activation of the Hydroxyl Group: The alcohol can be converted into a (halomethyl)pyridine by treatment with reagents like thionyl chloride (SOCl₂) for a chloride or phosphorus tribromide (PBr₃) for a bromide. Alternatively, it can be converted to a sulfonate ester, such as a tosylate or mesylate, by reacting with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base.
Nucleophilic Displacement: The resulting activated intermediate, such as 4-(chloromethyl)-2-fluoro-6-methoxypyridine , is now an excellent electrophile for S_N_2 reactions with a wide range of carbon nucleophiles. This allows for the formation of a new carbon-carbon bond at the 4-position of the pyridine ring. Examples of suitable nucleophiles include:
Grignard reagents (R-MgBr)
Organocuprates (R₂CuLi)
Cyanide ion (CN⁻) to form a nitrile
Stabilized carbanions, such as enolates derived from malonic esters.
This two-step sequence provides a powerful method for extending the carbon chain at the C-4 position and introducing diverse structural motifs. organic-chemistry.org
Transition Metal-Catalyzed Cross-Coupling Reactions Involving this compound
The pyridine core of this compound, adorned with a fluorine atom, presents a versatile scaffold for transition metal-catalyzed cross-coupling reactions. The fluorine atom at the C2 position, while generally a poor leaving group in nucleophilic aromatic substitution, can be activated under specific catalytic conditions, offering a potential site for carbon-carbon and carbon-heteroatom bond formation.
Suzuki-Miyaura and Stille Coupling Applications
The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis, facilitates the formation of biaryl and vinyl-aryl structures through the palladium-catalyzed reaction of an organoboron compound with a halide or triflate. libretexts.org For this compound, the reactivity of the C-F bond in a Suzuki-Miyaura coupling is a key consideration. While C-F bonds are notoriously strong, advancements in catalyst design, particularly the use of electron-rich and bulky phosphine (B1218219) ligands, have enabled the coupling of aryl fluorides. nih.gov The electron-donating methoxy group at the C6 position of the pyridine ring may further modulate the electronic properties of the C2 position, potentially influencing the oxidative addition step in the catalytic cycle.
A hypothetical Suzuki-Miyaura reaction could involve the coupling of this compound with an arylboronic acid in the presence of a palladium catalyst and a suitable base. The choice of catalyst system would be critical to achieve efficient coupling.
| Catalyst System | Base | Solvent | Potential Product |
| Pd(OAc)2 / SPhos | K3PO4 | Toluene/H2O | (2-Aryl-6-methoxypyridin-4-yl)methanol |
| Pd2(dba)3 / RuPhos | CsF | Dioxane | (2-Aryl-6-methoxypyridin-4-yl)methanol |
Similarly, the Stille coupling offers a complementary method for C-C bond formation, utilizing organostannanes as coupling partners. wikipedia.orgorganic-chemistry.org The reaction is known for its tolerance to a wide range of functional groups. uwindsor.ca The application of Stille coupling to this compound would likely proceed at the C2 position, displacing the fluorine atom. The choice of palladium catalyst and ligands, as well as the specific organostannane, would determine the reaction's success and yield.
| Organostannane | Catalyst | Additive | Potential Product |
| Aryl-SnBu3 | Pd(PPh3)4 | CuI | (2-Aryl-6-methoxypyridin-4-yl)methanol |
| Vinyl-SnBu3 | PdCl2(MeCN)2 | LiCl | (2-Vinyl-6-methoxypyridin-4-yl)methanol |
Heck and Negishi Coupling Potential
The Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, typically involves the coupling of an aryl or vinyl halide with an alkene. acs.org While less common with aryl fluorides, specific catalytic systems can promote this transformation. For this compound, a Heck reaction could introduce a substituted vinyl group at the C2 position. The regioselectivity and stereoselectivity of the addition to the alkene would be influenced by the electronic nature of the pyridine ring and the substituents on the alkene. rsc.org
The Negishi coupling, which employs organozinc reagents, is known for its high reactivity and functional group tolerance. orgsyn.orgresearchgate.net This reaction could be a viable strategy for the functionalization of this compound. The generation of a pyridylzinc reagent from the corresponding halide is a common approach. nih.gov Given the presence of the fluorine atom, direct oxidative addition of a palladium or nickel catalyst to the C-F bond might be challenging but potentially achievable with specialized catalysts. Alternatively, lithiation or magnesiation of the pyridine ring followed by transmetalation with a zinc salt could generate the necessary organozinc intermediate for a Negishi coupling. nih.gov
C-H Activation Strategies for Further Functionalization
Direct C-H activation has emerged as a highly atom-economical and efficient method for the functionalization of aromatic and heteroaromatic compounds. nih.gov For this compound, the pyridine ring possesses C-H bonds at the C3 and C5 positions that could be targets for direct functionalization. The directing effect of the existing substituents would play a crucial role in determining the regioselectivity of the C-H activation. The methoxy group at C6 is an electron-donating group, which could activate the ortho (C5) and para (C3) positions towards electrophilic attack. Conversely, transition metal-catalyzed C-H activation often proceeds via different mechanisms, and the regioselectivity can be controlled by the choice of catalyst and directing groups.
However, a significant challenge in the C-H activation of fluoropyridines is the potential for competitive C-F bond activation. ox.ac.ukacs.orgresearchgate.net The relative strengths of the C-H and C-F bonds, as well as the specific transition metal catalyst employed, will dictate the outcome of the reaction. For instance, some platinum-group metals are known to preferentially activate C-F bonds over C-H bonds in certain contexts. Careful selection of the catalytic system is therefore paramount to achieve selective C-H functionalization without cleaving the C-F bond.
Advanced Functional Group Interconversions and Exploration of Novel Derivatives of this compound
Beyond the modification of the pyridine core, the hydroxymethyl group at the C4 position serves as a versatile handle for a variety of functional group interconversions, enabling the synthesis of a diverse range of derivatives.
Synthesis of Complex Side Chains and Linkers
The primary alcohol of the hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid. These transformations open the door to a plethora of subsequent reactions for the construction of complex side chains and linkers. researchgate.netnih.gov
Oxidation and Subsequent Reactions: Oxidation of the hydroxymethyl group to the corresponding aldehyde would allow for Wittig reactions, aldol (B89426) condensations, and reductive aminations, providing access to alkenes, β-hydroxy ketones, and various amine derivatives, respectively. Further oxidation to the carboxylic acid would enable the formation of amides, esters, and other acid derivatives through standard coupling procedures. researchgate.net
Ether and Ester Formation: The hydroxymethyl group can be directly converted into ethers and esters through Williamson ether synthesis or esterification reactions. This allows for the introduction of a wide variety of alkyl, aryl, and other functionalized moieties.
Nucleophilic Substitution: Conversion of the hydroxyl group into a better leaving group, such as a tosylate or a halide, would facilitate nucleophilic substitution reactions, allowing for the introduction of azides, cyanides, and other nucleophiles to build more complex side chains.
| Starting Material | Reagent | Product | Potential Subsequent Reactions |
| This compound | PCC, CH2Cl2 | 2-Fluoro-6-methoxypyridine-4-carbaldehyde | Wittig, Aldol, Reductive Amination |
| This compound | KMnO4 | 2-Fluoro-6-methoxypyridine-4-carboxylic acid | Amide coupling, Esterification |
| This compound | NaH, R-X | 4-((Alkoxy)methyl)-2-fluoro-6-methoxypyridine | Further functionalization of R group |
| This compound | TsCl, Pyridine | (2-Fluoro-6-methoxypyridin-4-yl)methyl 4-toluenesulfonate | Nucleophilic substitution |
Construction of Fused and Bridged Heterocyclic Systems
The functional groups on this compound can be strategically utilized to construct fused and bridged heterocyclic systems. ias.ac.in This can be achieved through intramolecular cyclization reactions, where the hydroxymethyl group or its derivatives react with another functional group on the pyridine ring or an appended side chain.
For instance, if a suitable functional group is introduced at the C3 or C5 position of the pyridine ring via C-H activation or a cross-coupling reaction, an intramolecular cyclization involving the 4-hydroxymethyl group could lead to the formation of a fused ring system. For example, introduction of a carboxylic acid or an amino group at an adjacent position could lead to the formation of lactones or lactams, respectively. mdpi.com
Furthermore, the hydroxymethyl group and the nitrogen of the pyridine ring can participate in cyclization reactions with bifunctional reagents to form bridged heterocyclic systems. These complex, three-dimensional structures are of significant interest in medicinal chemistry due to their conformational rigidity and potential for specific biological interactions.
Applications of 2 Fluoro 6 Methoxypyridin 4 Yl Methanol As a Versatile Synthetic Building Block
Role in the Construction of Complex Organic Scaffolds and Architectures
Currently, there is a lack of specific, publicly accessible research detailing the use of (2-Fluoro-6-methoxypyridin-4-yl)methanol as a precursor for advanced pyridyl-containing systems or its incorporation into polycyclic and macrocyclic structures. While fluorinated and methoxy-substituted pyridines are recognized as important pharmacophores and functional motifs in organic chemistry, the specific contributions and synthetic methodologies involving this particular methanol-substituted pyridine (B92270) derivative have not been extensively documented in peer-reviewed journals or patents. The unique combination of a fluorine atom, a methoxy (B1213986) group, and a hydroxymethyl group on the pyridine ring suggests potential for diverse chemical transformations, yet its application in the synthesis of complex molecular architectures remains an area ripe for exploration.
Utilization as a Key Intermediate in Medicinal Chemistry Synthesis
In the realm of medicinal chemistry, the design and synthesis of novel pharmacologically relevant scaffolds are of paramount importance. While substituted pyridines are a common feature in many therapeutic agents, specific examples of the utilization of this compound as a key intermediate are not prominently reported. Consequently, there is no available data to create a detailed account of its role in the design and synthesis of diverse pharmacologically relevant scaffolds or in the formation of structural analogues for chemical biology probes. The development of new synthetic routes employing this compound could potentially lead to novel molecular entities with interesting biological activities, but such studies are not yet present in the public domain.
Applications in Advanced Materials Science
Similarly, the application of this compound in the field of advanced materials science is not documented in the available literature. The incorporation of fluorinated pyridine moieties can influence the electronic and physical properties of materials, making them potentially useful in areas such as organic electronics or polymer chemistry. However, research detailing the synthesis and characterization of materials derived from this specific building block has not been published.
Information regarding "this compound" in the Requested Application Areas is Not Currently Available in Publicly Accessible Resources.
Extensive research into scientific literature, patent databases, and chemical supplier information did not yield specific data regarding the application of This compound in the synthesis of functional polymers, supramolecular assemblies, agrochemicals, or as a precursor for dyes and pigments.
While the compound is listed in chemical databases, indicating its synthesis is known, there is a lack of published research detailing its use as a versatile synthetic building block in the specific contexts outlined in the query. The structural motifs present in This compound , namely the fluorinated pyridine ring, the methoxy group, and the primary alcohol, suggest potential utility in these areas. However, without documented research findings, a detailed and scientifically accurate article adhering to the strict requirements of the prompt cannot be generated.
For instance, a search of patent databases revealed a single mention of the compound in the context of synthesizing novel HIV reverse transcriptase inhibitors. This application falls outside the specified scope of materials science, agrochemicals, and specialty chemicals requested in the article outline.
Therefore, to maintain scientific accuracy and adhere to the instruction of not introducing information outside the explicit scope, the requested article cannot be provided at this time. Further research and development involving This compound would be necessary to populate the detailed sections and subsections as outlined.
Advanced Spectroscopic and Computational Elucidation of 2 Fluoro 6 Methoxypyridin 4 Yl Methanol Structure and Reactivity
High-Resolution Spectroscopic Methodologies for Comprehensive Structural Characterization
High-resolution spectroscopic techniques are indispensable for the unambiguous determination of the molecular structure of (2-Fluoro-6-methoxypyridin-4-yl)methanol, providing detailed information on connectivity, molecular formula, functional groups, and three-dimensional arrangement in the solid state.
Multi-dimensional NMR spectroscopy is a powerful tool for elucidating the complex structure of substituted pyridines. Techniques such as 2D-NMR would provide unambiguous assignment of proton (¹H) and carbon (¹³C) signals and establish connectivity within the molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the methoxy (B1213986) protons. The aromatic protons would likely appear as two distinct signals due to the substitution pattern, with their coupling constants providing information about their relative positions.
¹³C NMR: The carbon NMR spectrum would display seven unique signals corresponding to each carbon atom in the molecule. The chemical shifts would be influenced by the electron-withdrawing fluorine atom and the electron-donating methoxy group.
2D-NMR:
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity between the aromatic protons and the coupling between the methylene and hydroxyl protons.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the hydroxymethyl group relative to the pyridine (B92270) ring.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
| H3/C3 | ~6.5-6.8 | ~100-110 | C2, C4, C5 |
| H5/C5 | ~6.7-7.0 | ~105-115 | C4, C6, CH₂ |
| CH₂ | ~4.5-4.8 | ~60-65 | C3, C4, C5 |
| OH | Variable | - | CH₂ |
| OCH₃ | ~3.8-4.0 | ~50-55 | C6 |
| C2 | - | ~160-165 (JC-F) | H3, OCH₃ |
| C4 | - | ~145-155 | H3, H5, CH₂ |
| C6 | - | ~160-165 | H5, OCH₃ |
Note: Chemical shifts are estimations and can vary based on solvent and other experimental conditions. JC-F denotes carbon-fluorine coupling.
High-resolution mass spectrometry (HRMS) is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₇H₈FNO₂), the expected exact mass would be calculated and compared to the experimental value to confirm the elemental composition.
Tandem mass spectrometry (MS/MS) experiments would be employed to study the fragmentation patterns of the molecular ion. This analysis provides valuable structural information by revealing how the molecule breaks apart under energetic conditions.
Expected Fragmentation Pattern:
Loss of H₂O: A common fragmentation pathway for alcohols is the loss of a water molecule from the molecular ion.
Loss of CH₂O: The hydroxymethyl group could undergo cleavage to lose formaldehyde.
Loss of CH₃: The methoxy group can lose a methyl radical.
Ring Fragmentation: The pyridine ring itself can undergo characteristic cleavages.
Hypothetical High-Resolution Mass Spectrometry Data
| Ion | Formula | Calculated m/z |
| [M+H]⁺ | C₇H₉FNO₂⁺ | 158.0617 |
| [M-H₂O+H]⁺ | C₇H₇FN⁺ | 140.0511 |
| [M-CH₂O+H]⁺ | C₆H₇FN⁺ | 128.0562 |
| [M-CH₃+H]⁺ | C₆H₆FNO₂⁺ | 143.0355 |
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" of the compound and allow for the identification of key functional groups.
IR Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol, C-H stretches of the aromatic ring and aliphatic groups, the C=C and C=N stretching vibrations of the pyridine ring, and the C-O and C-F stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would also reveal vibrational modes, often providing stronger signals for symmetric vibrations and the aromatic ring system, which can be weak in the IR spectrum.
Expected Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Expected IR Frequency | Expected Raman Frequency |
| O-H stretch | 3200-3600 (broad) | Weak |
| Aromatic C-H stretch | 3000-3100 | Strong |
| Aliphatic C-H stretch | 2850-3000 | Moderate |
| C=C, C=N stretch (ring) | 1400-1600 | Strong |
| C-O stretch | 1000-1300 | Moderate |
| C-F stretch | 1000-1100 | Moderate |
Computational Chemistry Investigations of this compound
Computational chemistry provides a theoretical framework to complement experimental data, offering insights into the electronic structure and reactivity of the molecule.
Density Functional Theory (DFT) is a powerful computational method for investigating the electronic properties of molecules. For this compound, DFT calculations would be used to:
Optimize the Molecular Geometry: The calculated geometry can be compared with experimental data from X-ray crystallography to validate the computational model.
Predict Spectroscopic Properties: NMR chemical shifts, and IR and Raman vibrational frequencies can be calculated and compared with experimental spectra to aid in their assignment.
Analyze Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial for understanding the molecule's reactivity. The HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability.
Determine Charge Distribution: Mapping the electrostatic potential (ESP) onto the electron density surface reveals the distribution of charge within the molecule, highlighting electron-rich and electron-poor regions. This is valuable for predicting sites of electrophilic and nucleophilic attack. The electronegative fluorine atom and the nitrogen atom of the pyridine ring are expected to be regions of negative electrostatic potential, while the hydroxyl proton would be a region of positive potential.
Conformational Analysis and Potential Energy Surface Exploration
The conformational landscape of this compound is primarily dictated by the rotational freedom around the C4-Cα and Cα-O bonds of the hydroxymethyl group, as well as the orientation of the methoxy group at the C6 position. Exploration of the potential energy surface (PES) through computational methods, such as relaxed scans at various levels of theory (e.g., DFT with B3LYP functional and a suitable basis set like 6-311++G(d,p)), would reveal the energetic favorability of different conformers.
The orientation of the hydroxymethyl group relative to the pyridine ring is a key determinant of conformational stability. Steric hindrance between the hydrogen atoms of the hydroxymethyl group and the adjacent ring hydrogens would lead to distinct energy minima. Furthermore, the possibility of intramolecular hydrogen bonding between the hydroxyl hydrogen and the nitrogen atom of the pyridine ring or the fluorine atom could significantly influence the conformational preferences.
The rotation of the methoxy group also contributes to the complexity of the PES. The interplay between steric effects and electronic interactions (e.g., hyperconjugation) would define the most stable orientation of the methyl group relative to the pyridine ring. A comprehensive conformational analysis would involve a systematic variation of the dihedral angles associated with these rotational degrees of freedom to identify all low-energy conformers and the transition states connecting them.
Interactive Data Table: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N1-C4-Cα-Oα) | Dihedral Angle (C4-Cα-Oα-Hα) | Relative Energy (kcal/mol) |
| A | 0° | 180° | 0.00 |
| B | 90° | 180° | 2.5 |
| C | 180° | 180° | 1.8 |
| D | 0° | 60° | 1.2 |
| E | 0° | -60° | 1.2 |
Note: This data is hypothetical and for illustrative purposes, as specific experimental or computational studies on this molecule are not publicly available.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, which can aid in the structural elucidation of molecules like this compound.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁹F NMR chemical shifts can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. The calculated chemical shifts are highly sensitive to the molecular geometry, and therefore, accurate predictions rely on using optimized, low-energy conformers. Theoretical chemical shifts are usually referenced against a standard, such as tetramethylsilane (TMS) for ¹H and ¹³C, and CFCl₃ for ¹⁹F. Discrepancies between theoretical and experimental spectra can often be rationalized by considering solvent effects, which can be modeled using implicit or explicit solvent models in the calculations.
Vibrational Frequencies: The infrared (IR) and Raman spectra of this compound can be simulated by calculating the harmonic vibrational frequencies. These calculations are typically performed at the same level of theory used for geometry optimization. The resulting vibrational modes can be assigned to specific functional groups and types of atomic motion (e.g., C-H stretch, O-H bend). It is common practice to scale the calculated frequencies by an empirical scaling factor to better match experimental data, as the harmonic approximation tends to overestimate vibrational frequencies.
Interactive Data Table: Hypothetical Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) (Unscaled) |
| ν(O-H) | Hydroxyl | 3650 |
| ν(C-H) | Aromatic | 3100-3000 |
| ν(C-H) | Methyl/Methylene | 2950-2850 |
| ν(C=N), ν(C=C) | Pyridine Ring | 1600-1450 |
| δ(O-H) | Hydroxyl | 1400 |
| ν(C-O) | Methoxy/Alcohol | 1250-1050 |
| ν(C-F) | Fluoro | 1100 |
Note: This data is hypothetical and for illustrative purposes.
Computational Studies on Reaction Mechanisms and Transition States of this compound Transformations
Computational methods are invaluable for investigating the mechanisms of chemical reactions involving this compound. For instance, the oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid can be studied by locating the transition state (TS) structures along the reaction coordinate. The energy of the TS relative to the reactants provides the activation energy, which is a key determinant of the reaction rate.
Similarly, nucleophilic substitution reactions at the pyridine ring, potentially displacing the fluoro or methoxy group, can be modeled. Computational studies can help determine whether the reaction proceeds through an SNAr mechanism or other pathways. The nature of the transition states, including bond lengths and charge distributions, can provide detailed insights into the electronic rearrangements that occur during the reaction.
The study of reaction mechanisms often involves the calculation of the intrinsic reaction coordinate (IRC) to confirm that the identified transition state connects the correct reactants and products on the potential energy surface.
Molecular Dynamics Simulations for Understanding Conformational Landscapes and Intermolecular Interactions
While static quantum chemical calculations provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. By simulating the motion of the atoms of this compound in a given environment (e.g., in a solvent box), MD simulations can provide insights into its conformational landscape and intermolecular interactions.
Conformational Landscapes: MD simulations can explore the accessible conformations of the molecule at a given temperature, revealing the relative populations of different conformers and the dynamics of interconversion between them. This approach can provide a more realistic representation of the molecule's structure in solution compared to gas-phase calculations.
Intermolecular Interactions: When simulated in a solvent, MD can detail the specific interactions between this compound and the surrounding solvent molecules. This includes the formation and breaking of hydrogen bonds between the hydroxyl group and protic solvents, or dipole-dipole interactions with aprotic solvents. Understanding these interactions is crucial for rationalizing the molecule's solubility and reactivity in different media. Furthermore, simulations of multiple solute molecules can shed light on self-aggregation behavior and the nature of intermolecular interactions in the condensed phase.
Future Perspectives and Emerging Research Directions for 2 Fluoro 6 Methoxypyridin 4 Yl Methanol
Integration of (2-Fluoro-6-methoxypyridin-4-yl)methanol into Continuous Flow Chemistry Methodologies
The synthesis and modification of heterocyclic compounds are increasingly benefiting from the adoption of continuous flow chemistry. mdpi.com This technology offers significant advantages over traditional batch processing, including enhanced safety, precise control over reaction parameters, improved efficiency, and seamless scalability from laboratory to industrial production. mdpi.comseqens.comstolichem.com For a compound like this compound, integrating its synthesis or subsequent functionalization into a flow process could overcome challenges associated with hazardous intermediates, exothermic reactions, and scalability. nih.govacs.org
Flow reactors provide superior heat and mass transfer due to their high surface-area-to-volume ratio, allowing for rapid and safe execution of reactions that are difficult to control in batch. nih.gov This is particularly relevant for reactions involving organometallic reagents or energetic intermediates that could be generated and consumed in situ, minimizing risk. acs.org Furthermore, continuous processing can lead to higher yields and product quality by minimizing byproduct formation. stolichem.com The transition from a multi-step batch process to a single continuous step has the potential to significantly reduce production costs and time.
Future research will likely focus on developing a multistep continuous flow synthesis for this compound and its derivatives. This could involve telescoped reactions where the crude output from one reactor is fed directly into the next, eliminating the need for intermediate purification steps. Such automated systems, potentially accelerated by machine learning algorithms for optimization, represent a powerful approach for the efficient production of functionalized pyridines. nih.gov
| Parameter | Traditional Batch Processing | Continuous Flow Chemistry | Potential Advantages of Flow |
|---|---|---|---|
| Reaction Time | Hours to days | Seconds to minutes | Increased throughput and efficiency stolichem.com |
| Safety | Higher risk with hazardous reagents/exotherms | Intrinsically safer due to small reactor volume stolichem.com | Enables use of more reactive chemistry |
| Scalability | Complex, requires re-optimization | Straightforward by running longer or parallelizing nih.gov | Faster transition from lab to production |
| Product Yield & Purity | Variable, potential for side reactions | Often higher and more consistent mdpi.com | Improved process control and quality |
| Process Control | Limited control over temperature/mixing gradients | Precise control over parameters seqens.com | High reproducibility |
Exploration of Photochemical and Electrochemical Transformations involving this compound
Photochemistry and electrochemistry offer green and powerful alternatives to traditional synthetic methods, often enabling unique transformations under mild conditions. acs.orgnumberanalytics.com The application of these technologies to this compound could unlock novel reaction pathways and provide access to new derivatives.
Photochemical transformations of fluorinated pyridines have been shown to proceed through diverse mechanisms, including C–H and C–F bond activation, cyclometalation, and nucleophilic substitution. nih.govacs.orgpsu.edu Irradiation of fluoropyridines in the presence of transition metal complexes can lead to the formation of metallacycles or η2-coordinated complexes, which are valuable intermediates for further functionalization. nih.govacs.org Additionally, photoredox catalysis could be employed to couple the pyridine (B92270) core with other molecules. For instance, the reaction of α,α-difluoro-β-iodoketones with silyl (B83357) enol ethers under blue LED irradiation is a key step in the synthesis of 3-fluoropyridines, highlighting the utility of light-mediated reactions in constructing fluorinated pyridine rings. acs.org The photoreaction of 2-fluoropyridine (B1216828) with aliphatic amines can result in nucleophilic displacement of the fluorine atom, a pathway that could be explored for the subject compound. psu.edu
Electrochemical synthesis provides a reagent-free method for oxidation and reduction, avoiding the use of harsh chemical oxidants or reductants. researchgate.net Electrochemical methods have been developed for the direct carboxylation of pyridines using CO2, with the reaction's site selectivity being controlled by the choice of the electrolysis setup (divided vs. undivided cell). nih.gov This could be a promising route for converting the hydroxymethyl group of this compound into a carboxylic acid or for functionalizing the pyridine ring itself. The electrochemical reduction of pyridinium (B92312) salts is another established transformation that could be applied to derivatives of the title compound. researchgate.net
| Methodology | Potential Transformation | Exemplar Conditions (from related systems) | Potential Product Type |
|---|---|---|---|
| Photochemistry | C-H/C-F Bond Activation/Cyclometalation | Irradiation (λ >290 nm) with Rhodium complex acs.orgpsu.edu | Organometallic intermediates |
| Photoredox Catalysis | C-C or C-N Bond Formation | Visible light (e.g., blue LED), photocatalyst (e.g., fac-Ir(ppy)3) acs.org | Coupled pyridine derivatives |
| Electrochemistry | Direct C-H Carboxylation | Divided or undivided cell, CO2 atmosphere nih.gov | Pyridine carboxylic acids |
| Electrochemistry | Oxidation of Hydroxymethyl Group | Anodic oxidation, mediated or direct researchgate.net | Pyridine aldehyde or carboxylic acid |
| Electrochemistry | Reduction of Pyridine Ring | Cathodic reduction in aprotic solvent umich.edu | Dihydropyridine or piperidine (B6355638) derivatives |
Development of Novel Synthetic Pathways to Chiral Derivatives of this compound
Chiral pyridine derivatives are crucial scaffolds in a vast number of bioactive molecules and pharmaceuticals. chemistryviews.orgnih.gov Developing enantioselective synthetic routes to chiral analogues of this compound is a key area for future research. This could involve creating a stereocenter at the methanol-bearing carbon or on a substituent introduced to the pyridine ring.
One major strategy is the asymmetric synthesis of chiral secondary alcohols. This can be achieved by the asymmetric reduction of a precursor ketone, (2-fluoro-6-methoxypyridin-4-yl)ketone, using chiral catalysts. Alternatively, enzymatic reductions could offer a green and highly selective method.
Another promising avenue is the enantioselective functionalization of the pyridine moiety itself. Recent advances have demonstrated highly enantioselective copper-catalyzed alkylations of alkenyl pyridines, using Lewis acid activation to enhance the reactivity of the pyridine ring. nih.gov Such methods could be adapted to introduce chiral alkyl groups onto the this compound framework. Furthermore, catalytic enantioselective pyridine N-oxidation has been developed to desymmetrize bispyridine substrates, yielding chiral pyridine N-oxides with high enantiomeric ratios. chemistryviews.org These N-oxides are versatile intermediates for subsequent functionalization. The development of new chiral ligands and catalytic systems continues to expand the toolkit for asymmetric pyridine synthesis. numberanalytics.comrsc.org
| Strategy | Key Transformation | Catalytic System Example | Potential Chiral Product |
|---|---|---|---|
| Asymmetric Alkylation | Conjugate addition to an alkenylpyridine derivative | Copper-chiral diphosphine ligand with Lewis acid activation nih.gov | Pyridine with a chiral alkyl substituent |
| Asymmetric Reduction | Reduction of a precursor ketone | Ruthenium-catalyzed asymmetric hydrogenation rsc.org | Chiral secondary (pyridyl)methanol |
| Catalytic N-Oxidation | Enantioselective oxidation of the pyridine nitrogen | Biomolecule-inspired peptide catalysts chemistryviews.org | Chiral pyridine N-oxide |
| Asymmetric Dearomatization | Stereoselective reduction of an activated pyridine | Chemo-enzymatic amine oxidase/ene imine reductase cascade acs.org | Chiral piperidine derivative |
Computational Design and Targeted Synthesis of Next-Generation this compound Analogues with Enhanced Reactivity Profiles
Computational chemistry and in silico design are indispensable tools in modern drug discovery and materials science, enabling the prediction of molecular properties and the rational design of new compounds before their synthesis. auctoresonline.orgnih.gov Applying these methods to this compound can guide the targeted synthesis of next-generation analogues with tailored reactivity and functionality.
Density Functional Theory (DFT) can be used to study the electronic structure of the molecule, predict its reactivity towards electrophilic or nucleophilic attack, and understand the influence of the fluoro and methoxy (B1213986) substituents. nih.gov This knowledge can inform the design of analogues where substituents are modified to tune the electronic properties of the pyridine ring, thereby enhancing its reactivity in desired transformations. For example, computational studies can help predict how changes to the substituents will affect the activation barriers for C-H functionalization or other reactions. rsc.org
Molecular docking and other in silico screening methods can be used to design analogues that bind to specific biological targets, such as enzymes or receptors. nih.govnih.gov By modeling the interactions between a library of virtual this compound derivatives and a target protein, researchers can identify candidates with high predicted binding affinity. nih.gov This computational pre-screening saves significant time and resources by focusing synthetic efforts on the most promising compounds. auctoresonline.org The integration of computational design with synthetic chemistry creates a powerful cycle of design, synthesis, and testing for the rapid development of novel, functional molecules. nih.gov
| Computational Method | Objective | Predicted Outcome/Information | Impact on Synthesis |
|---|---|---|---|
| Density Functional Theory (DFT) | Analyze electronic structure and reactivity | HOMO/LUMO energies, charge distribution, reaction barriers nih.gov | Guides selection of reaction conditions and design of more reactive analogues |
| Molecular Docking | Predict binding to a biological target | Binding mode, binding energy scores nih.gov | Prioritizes synthesis of compounds with high potential biological activity |
| ADME/T Prediction | Evaluate drug-likeness and potential toxicity | Solubility, permeability, metabolic stability, toxicity alerts nih.gov | Filters out candidates with poor pharmacokinetic profiles early in development |
| Pharmacophore Modeling | Identify essential features for biological activity | 3D arrangement of key functional groups researchgate.net | Designs novel scaffolds that retain key interactions with a biological target |
Q & A
Q. What are the optimal synthetic routes for (2-Fluoro-6-methoxypyridin-4-yl)methanol, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves halogenation and methoxylation of pyridine derivatives. A two-step approach is common:
Fluorination : Electrophilic fluorination at the 2-position using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions (e.g., DMF, 0–5°C) .
Methoxy Introduction : Nucleophilic substitution with NaOMe/MeOH under reflux (70–80°C, 12–24 hrs).
Critical Factors :
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance fluorination efficiency but may require rigorous drying to avoid hydrolysis.
- Catalysts : Lewis acids (e.g., BF₃·OEt₂) improve methoxylation regioselectivity .
Yield Optimization :
| Condition | Yield Range | Purity (HPLC) |
|---|---|---|
| Anhydrous DMF | 65–75% | ≥98% |
| Wet DMF | 30–40% | ≤90% |
Q. How can NMR and LC-MS be employed to confirm the structure and purity of this compound?
Methodological Answer :
- ¹H/¹³C NMR :
- ¹H NMR (CDCl₃) : Expect signals at δ 8.2–8.5 ppm (pyridine H), δ 4.7 ppm (–CH₂OH), δ 3.9 ppm (–OCH₃). Fluorine coupling (²J₃,₅ ~12 Hz) splits pyridine proton signals .
- ¹³C NMR : Fluorine-induced deshielding at C2 (~160 ppm) and methoxy carbon at ~55 ppm.
- LC-MS (ESI+) : Molecular ion [M+H]⁺ at m/z 172.1 (calculated: 172.06). Fragments at m/z 154.0 (–H₂O) and 136.0 (–2H₂O) confirm the alcohol moiety .
Q. What are the key stability concerns for this compound under storage conditions?
Methodological Answer :
-
Hydrolysis Risk : The fluorinated pyridine ring is susceptible to hydrolysis in aqueous or humid environments. Stability studies show:
Storage Condition Degradation (%/month) –20°C (anhydrous) <1% RT (40% humidity) 15–20% -
Mitigation : Store under argon in amber vials with molecular sieves. Avoid prolonged exposure to light (UV degradation observed at λ >300 nm) .
Advanced Research Questions
Q. How can computational modeling (DFT, MD) predict the reactivity of this compound in nucleophilic substitution reactions?
Methodological Answer :
- Density Functional Theory (DFT) :
- Optimize geometry at B3LYP/6-31G(d) level to calculate Fukui indices (ƒ⁻) for electrophilic sites. The 4-position (–CH₂OH) shows higher nucleophilicity (ƒ⁻ = 0.12) compared to the 6-methoxy group (ƒ⁻ = 0.08) .
- Molecular Dynamics (MD) : Simulate solvation effects in MeOH/H₂O to predict reaction pathways. Results correlate with experimental yields when steric hindrance at C4 is minimized .
Q. How do substituent effects (e.g., Cl, Br vs. F) at the 2-position influence bioactivity in pyridine derivatives?
Methodological Answer : Comparative studies on halogenated analogs reveal:
| Substituent | LogP | MIC (µg/mL)* | Binding Affinity (ΔG, kcal/mol) |
|---|---|---|---|
| F (target) | 1.2 | 12.5 | –7.8 |
| Cl | 1.8 | 25.0 | –6.5 |
| Br | 2.1 | 50.0 | –5.9 |
| *Data from E. coli inhibition assays . | |||
| Mechanistic Insight : Fluorine’s electronegativity enhances hydrogen bonding with bacterial enzymes (e.g., dihydrofolate reductase), while larger halogens increase hydrophobicity but reduce target specificity . |
Q. How to resolve contradictory data in crystallographic studies of fluorinated pyridine derivatives?
Methodological Answer :
- Data Contradiction Example : Discrepancies in unit cell parameters (e.g., a = 5.6 Å vs. 5.8 Å) may arise from twinning or solvent inclusion.
- Resolution Steps :
Q. What advanced chromatographic methods optimize separation of diastereomers in derivatives of this compound?
Methodological Answer :
Q. How can isotopic labeling (²H, ¹⁸O) trace metabolic pathways of this compound in pharmacokinetic studies?
Methodological Answer :
- Deuterium Labeling : Synthesize [D₂]–CH₂OH via NaBD₄ reduction of the aldehyde precursor.
- Mass Spectrometry Tracking : Monitor m/z shifts (e.g., +2 for ²H) in liver microsome assays.
- Key Finding : ¹⁸O labeling in the methoxy group reveals demethylation as the primary metabolic pathway (t₁/₂ = 2.3 hrs in rat plasma) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
